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Compound of Interest

Compound Name: Przewalskin

Cat. No.: B15594058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Przewalskin is a naturally occurring diterpenoid that has garnered interest within the scientific

community. This technical guide provides a comprehensive overview of its chemical structure,

stereochemistry, and known biological activities. The information presented herein is intended

to serve as a valuable resource for researchers engaged in natural product chemistry,

medicinal chemistry, and drug discovery.

Chemical Structure and Properties
Przewalskin is a complex tetracyclic diterpenoid. Its systematic IUPAC name is

(4aR,9S,10aS)-1,3,4,9,10,10a-hexahydro-1,1,7-trimethyl-2H-9,4a-

(Epoxymethano)phenanthren-6-ol. The absolute configuration of its stereocenters is crucial for

its chemical identity and biological function.

Table 1: Chemical and Physical Properties of Przewalskin
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Property Value Source

CAS Number 119400-87-2 [1]

Molecular Formula C₁₈H₂₄O₂ [2]

Molecular Weight 272.38 g/mol [2]

Appearance Powder [3]

Solubility
Chloroform, Dichloromethane,

Ethyl Acetate, DMSO, Acetone
[3]

Stereochemistry
The stereochemistry of Przewalskin is defined by three chiral centers at positions 4a, 9, and

10a. The specific spatial arrangement of the substituents at these centers is designated as

(4aR, 9S, 10aS), which is essential for its unique three-dimensional structure. This defined

stereochemistry is a key factor in its interaction with biological targets.

Isolation and Characterization
Przewalskin is a natural product isolated from plants of the Salvia genus, notably Salvia

przewalskii and Salvia yunnanensis.[2] The isolation of diterpenoids from Salvia species

typically involves a multi-step process.

Experimental Protocol: General Isolation of Diterpenoids
from Salvia Species
While a specific detailed protocol for the isolation of Przewalskin (CAS 119400-87-2) is not

readily available in recent literature, a general methodology can be outlined based on the

isolation of related diterpenoids from the Salvia genus.

Workflow for Diterpenoid Isolation from Salvia Species
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Figure 1: A generalized workflow for the isolation and purification of diterpenoids like

Przewalskin from Salvia species.

Extraction: The dried and powdered plant material is extracted with an organic solvent such

as acetone or ethyl acetate at room temperature. This process is typically repeated multiple

times to ensure exhaustive extraction of the secondary metabolites.

Fractionation: The resulting crude extract is then subjected to solvent-solvent partitioning to

separate compounds based on their polarity. A common partitioning scheme involves

hexane, ethyl acetate, and methanol to yield fractions of decreasing polarity.

Chromatographic Purification: The fraction containing the diterpenoids is further purified

using a combination of chromatographic techniques. This usually starts with column

chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl

acetate).

High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography

are further purified by preparative HPLC, often using a reversed-phase C18 column, to

isolate the pure compound.

Structure Elucidation: The structure of the isolated pure compound is then determined using

spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H,

¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS). In some cases, single-crystal X-

ray diffraction is used to confirm the absolute stereochemistry.

Spectroscopic Data
While a complete, assigned NMR dataset for Przewalskin (CAS 119400-87-2) is not publicly

available in detail, a certificate of analysis for a commercial sample confirms its identity via ¹H-

NMR and HPLC.[3] For researchers aiming to identify this compound, comparison with the

spectroscopic data of structurally similar diterpenoids from Salvia species is recommended.

Biological Activity and Potential Applications
Przewalskin has been noted for its potential anti-tumor activity.[2] While specific quantitative

data for this particular compound is limited in the public domain, numerous studies have

investigated the biological activities of other diterpenoids isolated from Salvia przewalskii.
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These studies provide a strong rationale for further investigation into the therapeutic potential

of Przewalskin.

Related diterpenoids from Salvia przewalskii have demonstrated a range of biological effects,

including:

Anti-inflammatory activity: Some abietane diterpenoids from this plant have been shown to

inhibit nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 macrophages.

[4]

Cytotoxic activity: Various diterpenoids from Salvia species have exhibited cytotoxicity

against different human cancer cell lines.[5][6] For instance, Przewalskin B showed modest

anti-HIV-1 activity.[7]

The mechanism of action for many of these diterpenoids is still under investigation, but

potential signaling pathways involved in their anti-tumor and anti-inflammatory effects are of

great interest to the research community.

Potential Signaling Pathways for Diterpenoid Bioactivity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15594058?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40311889/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8618536/
https://phcog.com/article/view/2021/17/73/127-133
https://www.benchchem.com/product/b15594058?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17217287/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Przewalskin

Cellular Target Proteins
(e.g., Kinases, Transcription Factors)

Downstream Signaling Cascade

NF-κB Pathway MAPK Pathway Apoptosis Pathway

Cellular Response

Anti-inflammatory Effects Cytotoxicity / Anti-tumor Effects

Click to download full resolution via product page

Figure 2: A conceptual diagram illustrating potential signaling pathways that could be

modulated by Przewalskin, leading to its biological effects.

Conclusion
Przewalskin is a structurally complex diterpenoid with promising, yet underexplored, biological

activities. This guide provides a foundational understanding of its chemical nature and the

current state of knowledge. Further research is warranted to fully elucidate its pharmacological

profile, including detailed mechanistic studies and the identification of its specific molecular

targets. Such investigations will be crucial in determining its potential for development as a

therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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